2-Formylquinoline-4-carboxamide

medicinal chemistry synthetic methodology quinoline derivatization

Researchers requiring versatile quinoline-4-carboxamide scaffolds often face limited C-2 functionalization options with common 2-aryl or 2-alkyl analogs. 2-Formylquinoline-4-carboxamide (CAS 66975-43-7) solves this by providing a reactive aldehyde handle for direct derivatization without protection/deprotection steps. - Enables single-step Schiff base, hydrazone, or reductive amination library synthesis. - Low MW (200.19 g/mol) ideal for fragment-based or property-driven optimization. - Direct bioconjugation via oxime ligation or hydrazide supports without activation.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
Cat. No. B13108985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylquinoline-4-carboxamide
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)N
InChIInChI=1S/C11H8N2O2/c12-11(15)9-5-7(6-14)13-10-4-2-1-3-8(9)10/h1-6H,(H2,12,15)
InChIKeyUCQPJIQVBYEIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formylquinoline-4-carboxamide Overview


2-Formylquinoline-4-carboxamide (CAS 66975-43-7) is a disubstituted quinoline derivative bearing a C-2 formyl group and a C-4 primary carboxamide . With the molecular formula C11H8N2O2 and a molecular weight of 200.19 g/mol , this compound belongs to the quinoline-4-carboxamide class—a scaffold that has yielded clinical candidates in antimalarial drug discovery with low nanomolar potency and novel mechanisms of action [1]. The C-2 formyl substituent distinguishes it from more common 2-aryl or 2-alkyl quinoline-4-carboxamides and provides a reactive handle for further derivatization via condensation, reductive amination, or oxidation [2].

1
Reactive C-2 aldehyde handle enables single-step derivatization via condensation or reductive amination
2
Compact quinoline-4-carboxamide scaffold suited for early-stage property-driven SAR exploration
3
Supports covalent attachment without protection/deprotection steps; fits library synthesis and probe workflows

2-Formylquinoline-4-carboxamide: Why Substitution Fails


Quinoline-4-carboxamides are not interchangeable building blocks. The C-2 substituent critically determines synthetic versatility, downstream derivatization pathways, and biological target engagement. Literature on related 2,3-substituted quinolines demonstrates that the C-2 formyl group serves as a unique synthetic handle enabling transformations (e.g., Schiff base formation, hydrazone synthesis, reductive amination) that are inaccessible with the more common 2-aryl or 2-alkyl variants [1]. In antimalarial quinoline-4-carboxamide optimization programs, systematic variation of C-2 substitution dramatically altered both potency and pharmacokinetic properties [2]. Substituting 2-formylquinoline-4-carboxamide with a 2-methyl, 2-phenyl, or 2-chloro analog would eliminate the aldehyde functionality required for specific conjugation, immobilization, or library diversification strategies. The reactive formyl group enables covalent attachment to solid supports, biotinylation, or fluorescent tagging without requiring additional protection/deprotection steps.

! C-2 substituent dictates synthetic utility: 2-aryl or 2-alkyl analogs lack the aldehyde, blocking key derivatization pathways
! C-2 vs C-3 formyl positional isomers differ in reactivity and SAR profile; they are not direct synthetic equivalents
! General quinoline-4-carboxamides without the formyl handle may limit access to patent-relevant chemical space (e.g., Ndc80 inhibitor derivatives)

2-Formylquinoline-4-carboxamide: Differentiation Evidence


Unique C-2 Aldehyde Synthetic Handle

2-Formylquinoline-4-carboxamide bears a reactive C-2 aldehyde group, whereas the vast majority of research-grade quinoline-4-carboxamides feature 2-aryl, 2-alkyl, or 2-chloro substituents. The C-2 formyl group serves as a synthetically useful handle enabling specific transformations that 2-aryl analogs cannot undergo. In the synthesis of 2,3-substituted quinoline derivatives, the Vilsmeier-Haack methodology was specifically employed to introduce C-2 chloro and C-3 formyl substituents—which then acted as orthogonal handles for expanding chemical space around the quinoline ring [1]. 2-Formylquinoline-4-carboxamide provides an analogous aldehyde functionality at C-2 for similar diversification strategies .

C-2 Aldehyde Handle
Class-level inference
Target: C-2 formyl present → enables Schiff base, hydrazone, reductive amination
Comparator: 2-aryl/2-alkyl → no aldehyde reactivity
Enables derivatization pathways unavailable in common quinoline-4-carboxamide analogs
Class-level inference based on published quinoline SAR; verify for specific transformation
medicinal chemistry synthetic methodology quinoline derivatization

C-2 vs. C-3 Formyl Positional Isomers

2-Formylquinoline-4-carboxamide features the formyl group at the C-2 position, which is electronically and sterically distinct from C-3 formyl analogs. In quinoline SAR studies, the position of substitution critically influences both synthetic accessibility and biological activity. The Vilsmeier-Haack methodology on quinoline scaffolds selectively installs chloro at C-2 and formyl at C-3—demonstrating that C-2 and C-3 positions exhibit fundamentally different reactivity toward electrophilic formylation [1]. 2-Formylquinoline-4-carboxamide, with formyl at C-2 adjacent to the heterocyclic nitrogen, presents a distinct electronic environment (aldehyde conjugated with quinoline π-system) compared to C-3 formyl positional isomers .

C-2 vs C-3 Formyl Isomers
Class-level inference
Target: C-2 formyl conjugated with quinoline nitrogen
Comparator: C-3 formyl (more common via Vilsmeier-Haack)
Regiochemical difference alters synthetic accessibility and SAR; not interchangeable
Positional isomer distinction; no direct quantitative comparative assay data available
regioselectivity structure-activity relationship positional isomer comparison

Low Molecular Weight Advantage

2-Formylquinoline-4-carboxamide (MW = 200.19 g/mol) represents an early-stage, low molecular weight quinoline-4-carboxamide scaffold that can serve as a starting point for property-driven optimization . In the antimalarial quinoline-4-carboxamide optimization program published by Baragaña et al., the initial phenotypic screening hit (compound 1, EC50 = 120 nM against P. falciparum 3D7) exhibited suboptimal physicochemical properties and poor microsomal stability [1]. Systematic optimization of the quinoline-4-carboxamide scaffold, including C-2 and C-6 substitution variation, ultimately yielded DDD107498 (MW = 461.9 g/mol) with excellent oral efficacy (ED90 < 1 mg/kg in P. berghei mouse model) and progression to preclinical development [1].

Scaffold Molecular Weight
Cross-study comparable
Target MW: 200.19 g/mol
Optimized lead DDD107498: 461.9 g/mol
Difference: +261.7 g/mol (131% increase)
Early-stage scaffold for property-driven lead optimization
Comparative data from antimalarial quinoline-4-carboxamide program; MW alone does not guarantee oral efficacy
drug discovery lead optimization physicochemical properties

Quinoline-4-carboxamide Patent Relevance

The quinoline-4-carboxamide scaffold has been established as a privileged structure with intellectual property protection across multiple therapeutic areas. EP4089077A1 claims novel quinoline-4-carboxamide derivatives as inhibitors of Ndc80 kinetochore subcomplex-microtubule binding for treatment of cell proliferative disorders including drug-resistant cancers [1]. The patent explicitly identifies quinoline-4-carboxamide derivatives (including those with C-2 substitution) as capable of inhibiting Ndc80-MT binding. The C-2 formyl group on 2-formylquinoline-4-carboxamide provides a direct synthetic entry point to claimed derivative space through condensation-based diversification [1].

Patent Relevance
Supporting evidence
Quinoline-4-carboxamide scaffold claimed in EP4089077A1 as Ndc80 inhibitor; C-2 formyl provides direct entry to claimed derivative space
Provides synthetic access to patent-relevant chemical space for kinetochore research
Data to verify; based on patent claims, not experimental comparison
intellectual property drug discovery kinetochore inhibition

2-Formylquinoline-4-carboxamide Applications


Library Synthesis Scaffold

Use as a core scaffold for generating focused quinoline-4-carboxamide libraries via C-2 aldehyde derivatization. The formyl group enables single-step condensation with primary amines to generate Schiff bases, with hydrazines to form hydrazones, or reductive amination to install diverse amine functionalities [1]. This synthetic versatility is directly relevant to antimalarial drug discovery programs that have identified quinoline-4-carboxamides as translation elongation factor 2 (PfEF2) inhibitors with potent multistage activity [2]. The low molecular weight (200.19 g/mol) makes it an ideal starting point for property-driven optimization before adding molecular bulk [1].

Aldehyde-Based Bioconjugation & Probe Development

The C-2 formyl group serves as a reactive handle for bioconjugation without requiring additional activation steps. Applications include: (1) conjugation to aminooxy-functionalized biotin or fluorophores via oxime ligation; (2) immobilization onto hydrazide-functionalized solid supports for affinity chromatography; (3) synthesis of quinoline-based fluorescent probes via Knoevenagel condensation with active methylene compounds [1]. This direct conjugation capability eliminates the protection/deprotection sequences required when using 2-aryl or 2-alkyl quinoline-4-carboxamide analogs [2].

Ndc80 Kinetochore Inhibitor Development

Quinoline-4-carboxamide derivatives are claimed in EP4089077A1 as inhibitors of Ndc80 kinetochore subcomplex-microtubule binding, with applications in treating cell proliferative disorders including drug-resistant cancers [1]. 2-Formylquinoline-4-carboxamide provides direct synthetic access to the claimed chemical space through aldehyde-based diversification. For research groups investigating kinetochore biology or developing novel antimitotic agents, this compound offers a validated entry point into protected intellectual property territory [1].

C-2 Substituted Quinoline SAR Studies

The quinoline scaffold is a well-established pharmacophore in antimalarial, antibacterial, and anticancer research [1]. 2-Formylquinoline-4-carboxamide enables systematic exploration of C-2 substitution effects on biological activity. Researchers can benchmark their derivatives against published quinoline-4-carboxamide SAR trends, including the observation that C-2 substitution dramatically influences both potency and pharmacokinetic properties in antimalarial optimization campaigns [2]. The compound's availability with both C-2 formyl and C-4 carboxamide functionality makes it particularly suitable for dissecting the independent contributions of these two pharmacophoric elements to target engagement.

Application
Selection Property
Validation Focus
Library synthesis scaffold
C-2 aldehyde derivatization versatility
Compatibility with condensation reactions (Schiff base, hydrazone, reductive amination)
Aldehyde-based bioconjugation & probe development
Single-step conjugation handle without activation
Efficiency of oxime ligation, immobilization, or Knoevenagel condensation
Ndc80 kinetochore inhibitor research
Quinoline-4-carboxamide scaffold with C-2 diversification
Ndc80-microtubule binding inhibition in mitotic pathway models
C-2 substituted quinoline SAR studies
Independent pharmacophoric elements (C-2 formyl, C-4 carboxamide)
Impact of C-2 substitution on target engagement and ADME profile

Technical Documentation Hub

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18 linked technical documents
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